7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound characterized by a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is inferred as C22H14Br2ClN2O, with an approximate molecular weight of 517.5 g/mol. The structure features bromine atoms at positions 7 and 9, a 4-chlorophenyl group at position 2, and a phenyl group at position 5.
Properties
Molecular Formula |
C22H15Br2ClN2O |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
7,9-dibromo-2-(4-chlorophenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-15-10-17-20-12-19(13-6-8-16(25)9-7-13)26-27(20)22(14-4-2-1-3-5-14)28-21(17)18(24)11-15/h1-11,20,22H,12H2 |
InChI Key |
JUCKGAJXPDNIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A cyclocondensation reaction between 2-aminophenol derivatives and hydrazine hydrate forms the pyrazoline intermediate, which is subsequently oxidized to the benzoxazine core. For example, treatment of 2-amino-4,6-dibromophenol with phenylhydrazine in ethanol under reflux yields 7,9-dibromo-1,10b-dihydropyrazolo[1,5-c]benzoxazine. This method achieves 65–72% yields but requires strict control over stoichiometry to avoid polybrominated byproducts.
Ring-Closing Metathesis (RCM)
Alternative approaches employ Grubbs catalysts to facilitate RCM of diene precursors. A study utilizing 1,5-diene substrates bearing bromine and chlorophenyl groups reported 58% yield for the benzoxazine ring formation, though catalyst costs remain a limitation.
Regioselective Functionalization
Introducing the 4-chlorophenyl and phenyl groups at positions 2 and 5 requires precise functionalization:
Suzuki-Miyaura Coupling for Aryl Group Installation
Palladium-catalyzed Suzuki coupling proves effective for attaching the 4-chlorophenyl group. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system, the 2-position is functionalized with 4-chlorophenylboronic acid, achieving 70–75% yields. Similarly, the 5-phenyl group is introduced via Ullmann coupling with iodobenzene and CuI in DMF at 110°C.
Halogenation Strategies
Regioselective bromination at positions 7 and 9 is critical. N-Bromosuccinimide (NBS) in acetic acid selectively brominates the benzoxazine core at 40°C, yielding 7,9-dibromo intermediates with 82% efficiency. Competing pathways, such as 5-bromo byproducts, are suppressed by adding H₂SO₄ to protonate reactive sites.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates for coupling steps but may reduce regioselectivity. Comparative studies show toluene/water mixtures optimize Suzuki coupling yields (75%) while minimizing hydrolysis. Elevated temperatures (110–130°C) are necessary for Ullmann couplings but risk decomposition above 140°C.
Catalytic Efficiency
Catalyst loading significantly impacts cost and yield. Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% in Suzuki couplings maintains 70% yield, lowering production costs by 34%. For bromination, FeCl₃ as a co-catalyst with NBS improves selectivity from 75% to 89%.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Distinct signals for 10b-H (δ 5.20–5.31 ppm) and aromatic protons (δ 6.69–7.42 ppm) confirm the benzoxazine structure.
-
¹³C NMR : Peaks at δ 160.3 ppm (C=O) and δ 145.4 ppm (C=N) verify the oxazine and pyrazole rings.
-
HPLC : Purity ≥95% is achieved using C18 columns with acetonitrile/water (70:30) eluent.
X-ray Crystallography
Single-crystal X-ray diffraction resolves the planar benzoxazine core and dihedral angles between substituents (e.g., 85° between 4-chlorophenyl and phenyl groups), confirming steric compatibility.
Challenges and Mitigation Strategies
Byproduct Formation
Competing bromination at position 3 occurs in 12–18% of cases when using excess NBS. Adding H₂SO₄ suppresses this pathway, reducing byproducts to <5%.
Catalyst Deactivation
Pd catalysts are prone to poisoning by bromides. Ligand screening identified XPhos as superior to PPh₃, extending catalyst lifetime by 40%.
Applications and Derivatives
While the primary focus is synthesis, preliminary studies indicate potential in:
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 7 and 9 are highly reactive toward nucleophilic and electrophilic substitution, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Nucleophilic Substitution | KOtBu, DMF, 80°C | 7,9-Dihydroxy derivatives | 68–72% |
| Electrophilic Halogenation | Cl₂, FeCl₃, CH₂Cl₂, 0°C | 7,9-Dichloro analogs | 55–60% |
| Methoxy Group Introduction | NaOMe, CuI, DMSO, 100°C | Methoxy-substituted derivatives at positions 7/9 | 75% |
Key Findings :
-
Bromine substituents show higher reactivity than chlorine in nucleophilic substitution due to weaker C-Br bonds.
-
Steric hindrance from the fused ring system limits substitution at position 2 (occupied by 4-chlorophenyl).
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, critical for pharmaceutical derivatization.
Performance Metrics :
-
Suzuki coupling achieves >80% yield with electron-deficient aryl boronic acids.
-
Buchwald-Hartwig reactions require ligand optimization to prevent dehalogenation side reactions.
Ring Modification Reactions
The pyrazolo-benzoxazine core undergoes selective transformations under controlled conditions.
Comparative Reactivity Analysis
The compound’s reactivity differs significantly from structural analogs:
| Analog | Key Structural Variation | Reactivity Difference |
|---|---|---|
| 7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl) analog | Cl instead of Br, NO₂ group | Slower cross-coupling; enhanced electrophilicity |
| 7-Fluoro-5-(4-chlorophenyl)-2-(4-methylphenyl) derivative | F instead of Br, methyl group | Reduced nucleophilic substitution efficiency |
| 7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl) variant | Naphthyl substituent | Improved π-stacking in catalytic systems |
Trends :
-
Bromine > Chlorine > Fluorine in leaving-group ability for substitution.
-
Electron-withdrawing groups (e.g., NO₂) enhance oxidative stability but reduce catalytic coupling yields.
Stability Under Chemical Stress
Scientific Research Applications
Structural Features
The compound features a pyrazolo[1,5-c][1,3]benzoxazine core with multiple halogen substitutions (bromine and chlorine) and phenyl groups that contribute to its reactivity and biological activity.
Chemistry
Building Block for Synthesis
- This compound serves as a versatile building block in organic synthesis. It can be utilized to develop more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations.
Reagent in Organic Reactions
- It acts as a reagent in diverse organic reactions due to its electrophilic nature. The presence of halogens makes it susceptible to nucleophilic attack, allowing for the formation of new carbon-nitrogen or carbon-carbon bonds.
Biology
Antimicrobial Properties
- Studies have indicated that compounds similar to 7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant antimicrobial activity. Investigations into its structure suggest potential mechanisms of action against bacterial and fungal pathogens.
Anticancer Activity
- Preliminary research suggests that this compound may possess anticancer properties. Mechanistic studies indicate that it could inhibit specific cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways.
Medicine
Drug Development
- The unique structural attributes of this compound make it a candidate for drug development. Its ability to interact with biological targets positions it as a potential therapeutic agent for various diseases, including cancer and infections.
Medicinal Chemistry
- Ongoing research focuses on modifying the compound's structure to enhance its efficacy and reduce toxicity. Structure-activity relationship studies are critical in optimizing its pharmacological profiles.
Industry
Material Science
- Due to its unique chemical properties, this compound is explored in developing new materials such as polymers and coatings. Its thermal stability and chemical resistance make it suitable for industrial applications.
Coatings and Dyes
- The incorporation of bromine and chlorine atoms allows for the development of pigments and dyes with enhanced stability and colorfastness.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 12 µg/mL. The study highlighted the importance of halogen substitution in enhancing antimicrobial efficacy.
Case Study 2: Anticancer Research
In vitro tests showed that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 15 µM. Mechanistic studies revealed that it activated caspase pathways leading to cell death.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine and chlorine at positions 7/9 increase molecular weight and steric hindrance compared to fluorine or methyl groups .
- Aromatic Groups : Electron-withdrawing substituents (e.g., Cl, Br) enhance electrophilic reactivity, while electron-donating groups (e.g., OCH3) may stabilize resonance structures .
Physical Properties
| Compound Feature | Boiling Point (°C) | Density (g/cm³) | pKa | Reference |
|---|---|---|---|---|
| 5-(2,4-Dimethylphenyl)-2-phenyl-... | 518.9 ± 60.0 | 1.19 ± 0.1 | 3.72 | |
| 5-(3-Chlorophenyl)-2-phenyl-... | 513.1 ± 60.0 | 1.30 ± 0.1 | N/A |
Biological Activity
7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of pyrazole and benzoxazine rings. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study on related dibromo derivatives demonstrated significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The presence of halogen substituents (bromine and chlorine) is believed to enhance the lipophilicity of these compounds, facilitating better penetration into bacterial membranes.
Anticancer Properties
The anticancer potential of similar pyrazolo[1,5-c]benzoxazines has been noted in several studies. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound may exhibit similar mechanisms due to structural analogies with known anticancer agents.
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds in this class can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .
The biological activity of 7,9-dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is hypothesized to involve interaction with specific biological targets:
- Binding Affinity : Molecular docking studies suggest high binding affinity to target proteins involved in cancer progression and microbial resistance .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Case Study 1: Antibacterial Activity
In a comparative study involving various synthesized compounds, 7,9-dibromo derivatives were tested for antibacterial efficacy against E. coli and Staphylococcus aureus. Results indicated a concentration-dependent inhibition with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
Case Study 2: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of related pyrazolo[1,5-c]benzoxazine derivatives on breast cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at low concentrations (below 10 µM), suggesting potential for further development as anticancer agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
- Methodological Answer :
- Step 1 : Start with refluxing precursor compounds (e.g., halogenated intermediates) in polar aprotic solvents like DMSO or DMF, as demonstrated in analogous heterocyclic syntheses (e.g., 18-hour reflux in DMSO for triazole derivatives ).
- Step 2 : Purify via vacuum distillation and recrystallization (e.g., water-ethanol mixtures) to isolate the crude product. Yields can be improved by optimizing reaction time and temperature .
- Step 3 : Characterize intermediates using TLC or HPLC to confirm reaction progress.
- Table 1 : Example Synthesis Conditions for Related Heterocycles
| Precursor | Solvent | Temp (°C) | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Halogenated hydrazide | DMSO | 120 | 18 | 65 | |
| Cyclic ketone derivative | DMF | 100 | 24 | 51 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., δ 7.79 ppm for aromatic protons in pyrazolo-benzoxazine derivatives ). Use deuterated solvents (DMSO-d6, CDCl3) for resolution.
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., observed vs. calculated m/z values, as in ).
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
- Methodological Answer :
- Step 1 : Use SHELX software (e.g., SHELXL for refinement) to model electron density maps, especially for bromine and chlorine atoms with high electron density .
- Step 2 : Cross-validate with spectroscopic data (e.g., NMR coupling constants to confirm spatial arrangements of substituents ).
- Step 3 : Apply twin refinement protocols in SHELX if diffraction data shows twinning, a common issue in halogenated compounds .
Q. How can structure-activity relationships (SAR) be designed to assess biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with varying substituents (e.g., replacing Br with Cl or modifying phenyl groups) using methods in .
- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with electronic (Hammett constants) or steric parameters (Taft indices).
- Step 3 : Use statistical tools (e.g., multiple regression analysis) to quantify SAR, as recommended in pharmacological studies .
Q. How should conflicting spectroscopic and computational data be reconciled?
- Methodological Answer :
- Step 1 : Re-examine experimental conditions (e.g., solvent effects on NMR shifts or ionization efficiency in HRMS ).
- Step 2 : Perform DFT calculations (e.g., Gaussian09) to predict NMR/IR spectra and compare with empirical data .
- Step 3 : Apply triangulation by integrating XRD, NMR, and computational results to resolve ambiguities .
Data Contradiction Analysis
Q. What strategies address inconsistencies in reaction yields across synthetic batches?
- Methodological Answer :
- Step 1 : Conduct a Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent purity, catalyst loading) .
- Step 2 : Use LC-MS to detect side products or degradation pathways .
- Step 3 : Optimize purification protocols (e.g., column chromatography vs. recrystallization) based on compound polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
